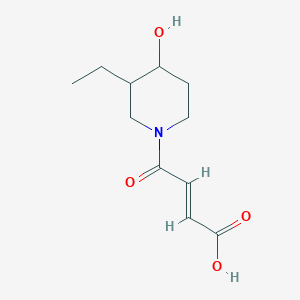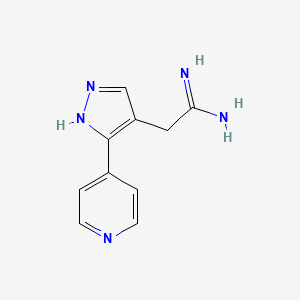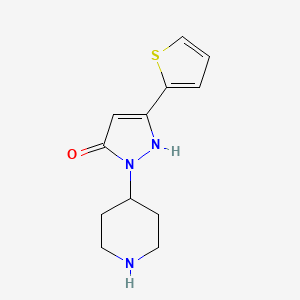
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid, more commonly known as E4HOPA, is a novel piperidine-derived acyl-CoA synthetase inhibitor that has recently been studied for its potential applications in the fields of biochemistry, physiology, and medical research. E4HOPA is a small molecule that can be synthesized in a simple and cost-effective manner, and has been found to interact with a variety of proteins, enzymes, and other molecules in the body. In
科学的研究の応用
E4HOPA has been studied for its potential applications in biochemistry, physiology, and medical research. The molecule has been found to interact with a variety of proteins, enzymes, and other molecules in the body, and has been shown to have a variety of effects on biochemical pathways. In particular, E4HOPA has been found to inhibit the activity of acyl-CoA synthetase, an enzyme that plays an important role in fatty acid metabolism. This inhibition has been found to have a number of effects on biochemical pathways, and has been studied for its potential applications in the treatment of metabolic diseases such as obesity, diabetes, and fatty liver disease.
作用機序
E4HOPA has been found to interact with a variety of proteins, enzymes, and other molecules in the body. In particular, the molecule has been found to interact with acyl-CoA synthetase, an enzyme that plays an important role in fatty acid metabolism. The interaction of E4HOPA with acyl-CoA synthetase results in the inhibition of the enzyme’s activity, which in turn has a number of effects on biochemical pathways. Specifically, the inhibition of acyl-CoA synthetase activity results in the inhibition of fatty acid synthesis, leading to a decrease in the levels of fatty acids in the body. This decrease in fatty acids can then lead to a number of physiological effects, such as a decrease in body fat, an increase in energy expenditure, and an increase in glucose uptake.
Biochemical and Physiological Effects
E4HOPA has been found to have a number of biochemical and physiological effects. The inhibition of acyl-CoA synthetase activity by E4HOPA results in the inhibition of fatty acid synthesis, leading to a decrease in the levels of fatty acids in the body. This decrease in fatty acids can then lead to a number of physiological effects, such as a decrease in body fat, an increase in energy expenditure, and an increase in glucose uptake. In addition, E4HOPA has been found to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
実験室実験の利点と制限
The advantages of using E4HOPA in laboratory experiments include its low cost and simple synthesis method, as well as its ability to interact with a variety of proteins, enzymes, and other molecules in the body. In addition, the molecule has been found to have a variety of effects on biochemical pathways, making it a useful tool for studying the effects of fatty acid metabolism on physiological processes. However, there are some limitations to using E4HOPA in laboratory experiments. The molecule has not been extensively studied, and its effects on the body are not fully understood. In addition, the molecule is not approved for clinical use, and its safety and efficacy in humans have not been established.
将来の方向性
Despite its potential applications, the effects of E4HOPA on the body are not fully understood. Therefore, further research is needed to better understand the biochemical and physiological effects of the molecule. In addition, further research is needed to determine the safety and efficacy of E4HOPA in humans. Finally, it is important to explore the potential applications of E4HOPA in the treatment of metabolic diseases such as obesity, diabetes, and fatty liver disease, as well as its potential use in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
特性
IUPAC Name |
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h3-4,8-9,13H,2,5-7H2,1H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAPQOCEECIOBZ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN(CCC1O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)